Epistrigol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

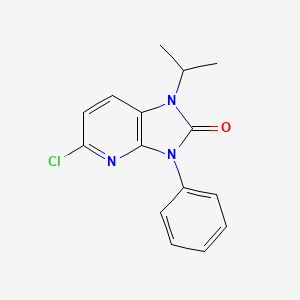

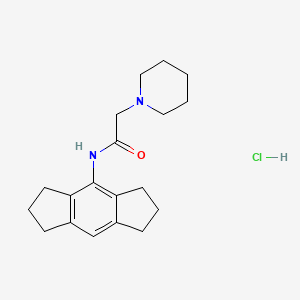

Epistrigol is a member of the strigolactone family, a class of plant hormones that play a crucial role in regulating plant growth and development. Strigolactones, including this compound, were initially identified as germination stimulants for parasitic plants like Striga and Orobanche. These compounds are also involved in the regulation of shoot branching, root development, and symbiotic interactions with arbuscular mycorrhizal fungi .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of epistrigol involves multiple steps, starting from simpler organic molecules. One of the key steps in the synthesis is the allylic oxidation of the ABC scaffold, which can be significantly improved using palladium on carbon (Pd/C) and tert-butyl hydroperoxide . The process typically involves the following steps:

- Formation of the core structure through cyclization reactions.

- Introduction of functional groups via oxidation and reduction reactions.

- Final purification and characterization using techniques like X-ray analysis to confirm the structure.

Industrial Production Methods: Industrial production of this compound is challenging due to the complexity of its structure and the need for precise stereochemistry. The isolation from natural sources, such as root exudates, is laborious and yields very small amounts of the compound. Therefore, synthetic methods are preferred for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Epistrigol undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like tert-butyl hydroperoxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Palladium on carbon (Pd/C) and tert-butyl hydroperoxide.

Reduction: Lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of epoxides or hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Applications De Recherche Scientifique

Epistrigol has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of strigolactones.

Biology: Investigated for its role in regulating plant growth and development, particularly in relation to shoot branching and root architecture.

Medicine: Explored for its potential anti-cancer properties, particularly in the treatment of hepatocellular carcinoma.

Mécanisme D'action

Epistrigol exerts its effects through several molecular targets and pathways:

Plant Hormone Signaling: this compound interacts with specific receptors in plants to regulate growth and development. It influences the expression of genes involved in shoot branching and root development.

Anti-Cancer Activity: In cancer cells, this compound targets proteins like histone deacetylases (HDAC1 and HDAC2) and cytochrome P450 enzymes (CYP19A).

Comparaison Avec Des Composés Similaires

Epistrigol is part of the strigolactone family, which includes several similar compounds:

Strigol: The first identified strigolactone, known for its role in stimulating the germination of parasitic plant seeds.

Orobanchol: Another strigolactone with similar biological activities, but different structural features.

5-Deoxystrigol: A strigolactone analog with a simpler structure, often used in synthetic studies.

Uniqueness of this compound: this compound stands out due to its specific stereochemistry and potent biological activities. Its ability to target multiple molecular pathways makes it a valuable compound for both agricultural and medical research .

Propriétés

Numéro CAS |

52389-59-0 |

|---|---|

Formule moléculaire |

C19H22O6 |

Poids moléculaire |

346.4 g/mol |

Nom IUPAC |

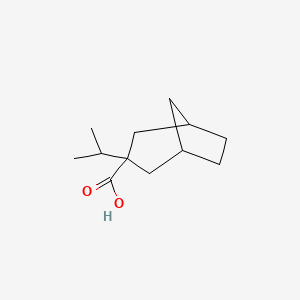

(3Z)-5-hydroxy-8,8-dimethyl-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |

InChI |

InChI=1S/C19H22O6/c1-9-6-14(24-17(9)21)23-8-12-10-7-11-13(20)4-5-19(2,3)15(11)16(10)25-18(12)22/h6,8,10,13-14,16,20H,4-5,7H2,1-3H3/b12-8- |

Clé InChI |

VOFXXOPWCBSPAA-WQLSENKSSA-N |

SMILES isomérique |

CC1=CC(OC1=O)O/C=C\2/C3CC4=C(C3OC2=O)C(CCC4O)(C)C |

SMILES canonique |

CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4O)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)

![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)